Predicted pKa Modulation Compared to Non-Brominated 6-(Hydroxymethyl)phenol
The introduction of an ortho-bromine atom lowers the predicted pKa of the phenol group relative to the non-halogenated parent. The lower pKa indicates a stronger acid, which can influence proton-transfer steps in reactions and the pH at which the compound remains predominantly neutral, a critical parameter for liquid-liquid extraction and formulation .
| Evidence Dimension | Acid dissociation constant (pKa) of phenol O–H |
|---|---|
| Target Compound Data | pKa 8.39 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-(Hydroxymethyl)phenol (pKa 9.95 ± 0.15, predicted by ACD/Labs) |
| Quantified Difference | ΔpKa ≈ -1.6 units (target compound is a stronger acid) |
| Conditions | ACD/Labs Percepta prediction (25°C, aqueous, 0.01 M). No experimental pKa values found for either compound. |
Why This Matters
For procurement decisions involving solution-phase chemistry where precise protonation state matters (e.g., extraction pH optimization), the lower pKa of 2-bromo-6-(hydroxymethyl)phenol can be a decisive factor over the non-brominated analog.
